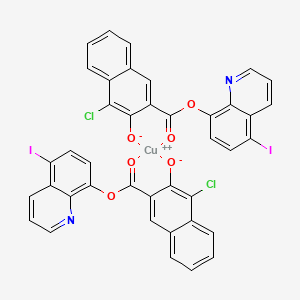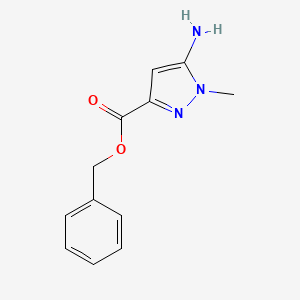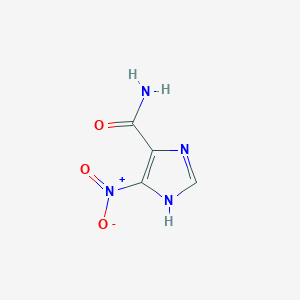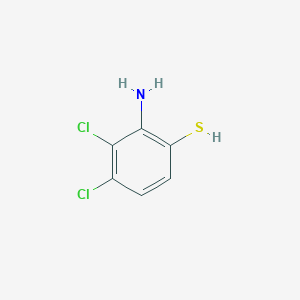
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate is a complex organic compound that features a copper ion coordinated with a naphthalene derivative. This compound is notable for its unique structure, which includes a quinoline moiety and an iodine substituent. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate typically involves multiple steps, starting with the preparation of the naphthalene and quinoline derivatives. The key steps include:
Halogenation: Introduction of chlorine and iodine atoms into the respective aromatic rings.
Coupling Reaction: Formation of the naphthalene-quinoline linkage through a coupling reaction, often facilitated by a palladium catalyst.
Copper Coordination: The final step involves the coordination of the copper ion with the synthesized organic ligand under controlled conditions, such as in the presence of a base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can alter the oxidation state of the copper ion.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of copper, while substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a precursor for other complex compounds.
作用機序
The mechanism of action of Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate involves its interaction with molecular targets such as enzymes or cellular receptors. The copper ion plays a crucial role in mediating these interactions, often through redox reactions or coordination with biological molecules. The pathways involved can vary depending on the specific application, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
- Copper;1-chloro-3-(5-bromoquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- Copper;1-chloro-3-(5-fluoroquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- Copper;1-chloro-3-(5-methylquinolin-8-yl)oxycarbonylnaphthalen-2-olate
Uniqueness
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate is unique due to the presence of the iodine substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the naphthalene and quinoline moieties also contributes to its distinct properties, making it a valuable compound for various research applications.
特性
分子式 |
C40H20Cl2CuI2N2O6 |
|---|---|
分子量 |
1012.9 g/mol |
IUPAC名 |
copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H11ClINO3.Cu/c2*21-17-12-5-2-1-4-11(12)10-14(19(17)24)20(25)26-16-8-7-15(22)13-6-3-9-23-18(13)16;/h2*1-10,24H;/q;;+2/p-2 |
InChIキー |
INUUWRUIWPNJRZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)

![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)


![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)




![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
